1,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1,5-Dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3. It has a molecular weight of 111.15 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, has been a subject of interest in recent years . One common method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Another approach involves the cyclocondensation reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazol-4-amine is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, have been found to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride .Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazol-4-amine is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
1. Organic and Medicinal Synthesis
- Application : 5-Amino-pyrazoles, a class of compounds similar to 1,5-dimethyl-1H-pyrazol-4-amine, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods : These compounds are synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The synthesized compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
2. Antileishmanial and Antimalarial Activities
- Application : Pyrazole-bearing compounds, including hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities .
- Methods : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Suzuki Coupling
- Application : 1-Boc-pyrazole-4-boronic acid pinacol ester, a pyrazole derivative, is used as a reagent for Suzuki Coupling .
- Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results : The specific results or outcomes obtained from this application are not provided in the source .
Safety And Hazards
Future Directions
The synthesis and study of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, continue to be an active area of research due to their diverse applications in biological, physical-chemical, material science, and industrial fields . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .
properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSYHPUINDBWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341542 | |
Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
121983-36-6 | |
Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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